molecular formula C15H16O B8594693 2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane CAS No. 832743-87-0

2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane

Cat. No. B8594693
CAS RN: 832743-87-0
M. Wt: 212.29 g/mol
InChI Key: OYHXYYNWMDPJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

832743-87-0

Product Name

2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2,3-dimethylidene-1-phenyl-8-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C15H16O/c1-11-10-14-8-9-15(16-14,12(11)2)13-6-4-3-5-7-13/h3-7,14H,1-2,8-10H2

InChI Key

OYHXYYNWMDPJFR-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CCC(C1=C)(O2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.50 mL of diethyl ether was added to 4-hydroxy-1-phenyl-6-trimethylsilanylmethyl-octa-6.7-diene-1-one (110 mg, 0.36 mmol) under nitrogen atmosphere. While stirring at −78° C., TMSOTf (64.7 μL, 0.36 mmol) was added. While stirring the reaction mixture, the reaction temperature was slowly increased to room temperature for 3 hours. The reaction mixture was stirred at room temperature for 30 minutes. After the reaction was completed, H2O was added. After stirring for about 5 minutes, the reaction mixture was diluted with EtOAc and washed with water and saturated brine. The organic layer was separated from the reaction mixture and dried with anhydrous MgSO4. The solvent was removed under reduced pressure and the remaining material was purified with column chromatography (EtOAc/n-hexane=1/5) to obtain 74 mg of the product (96%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
64.7 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

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